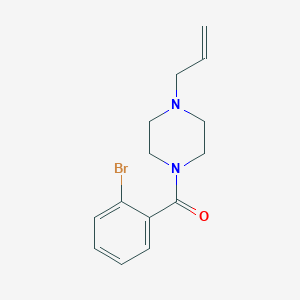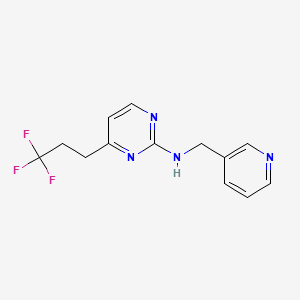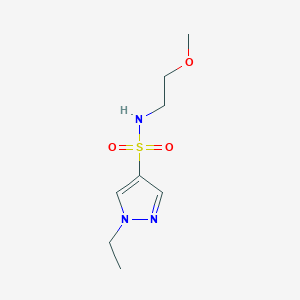![molecular formula C14H20N2O4S B5352273 N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5352273.png)
N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is an organic compound with a complex structure that includes a cyclopropyl group, an ethyl group, and a methoxyphenyl sulfonyl group attached to a glycinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the ethyl group: This step may involve the alkylation of an intermediate compound using ethyl halides under basic conditions.
Attachment of the methoxyphenyl sulfonyl group: This can be done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a suitable base.
Formation of the glycinamide backbone: This involves the coupling of the intermediate with glycine or its derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学的研究の応用
N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Altering cellular pathways: Affecting signal transduction pathways to induce desired biological responses.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
IUPAC Name |
N-cyclopropyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-16(10-14(17)15-11-4-5-11)21(18,19)13-8-6-12(20-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXDWZGKACFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5352206.png)

![N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5352216.png)

![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide](/img/structure/B5352249.png)
![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)
![3-[(2-Iodophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352260.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B5352267.png)

![N-cyclopropyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5352295.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5352306.png)
